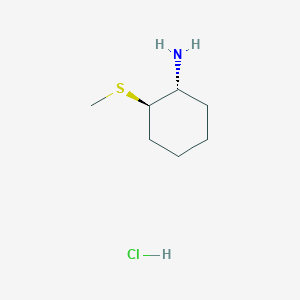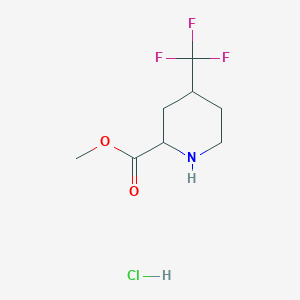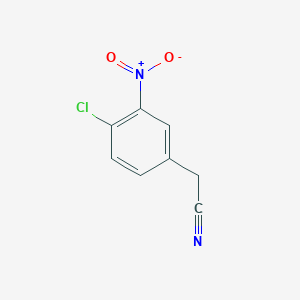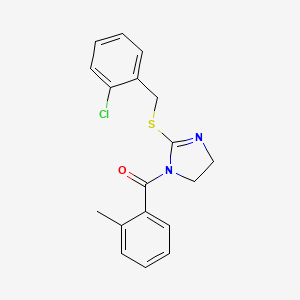![molecular formula C26H34ClN3O3 B2734563 ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine CAS No. 1280193-99-8](/img/structure/B2734563.png)
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine is a useful research compound. Its molecular formula is C26H34ClN3O3 and its molecular weight is 472.03. The purity is usually 95%.
BenchChem offers high-quality ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism in NH-pyrazoles
The study of NH-pyrazoles, which are related compounds to “({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine,” reveals insights into tautomerism. The research conducted by Cornago et al. (2009) utilized X-ray crystallography and NMR spectroscopy to understand the structural dynamics of NH-pyrazoles. Their findings indicate complex hydrogen bonding patterns in crystals, which stabilize different tautomeric forms. This study is crucial for comprehending the structural behavior of similar pyrazole compounds in various states, highlighting the importance of tautomerism in the design of biologically active molecules Cornago et al., 2009.
Pyrazole Derivatives as Anticancer Agents
Research on 3-phenyl-1H-pyrazole derivatives showcases the potential of these compounds, including “({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine,” as anticancer agents. Liu et al. (2017) synthesized novel 3-phenyl-1H-pyrazole derivatives and optimized the synthetic method to enhance yield. Their study not only underscores the importance of such derivatives in molecular targeted therapy for cancer but also demonstrates the efficiency and selectivity of these compounds in inhibiting tumor cell proliferation and promoting apoptosis. This indicates the significant therapeutic potential of pyrazole derivatives in cancer treatment Liu et al., 2017.
Antimicrobial and Anticancer Properties
A study by Hafez et al. (2016) on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, related to the compound , demonstrated significant antimicrobial and anticancer activities. These compounds were synthesized and characterized, with some showing higher anticancer activity than the reference drug, doxorubicin. The research highlights the potential of pyrazole derivatives in the development of new therapeutic agents with dual antimicrobial and anticancer properties Hafez et al., 2016.
Synthesis and Application in Organic Chemistry
The synthesis and molecular docking study conducted by Katariya et al. (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related to the compound in focus, explored their use as anticancer and antimicrobial agents. This study emphasizes the significance of structural modification in pyrazole derivatives to enhance biological activity, offering a pathway to developing potent drugs against cancer and microbial infections Katariya et al., 2021.
properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-3-(4-ethoxyphenoxy)-2-methoxy-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O3/c1-6-32-22-11-13-23(14-12-22)33-18-24(31-5)16-29(4)17-25-19(2)28-30(20(25)3)15-21-9-7-8-10-26(21)27/h7-14,24H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHRWKGYJCOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)

![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)
![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)
![4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2734496.png)
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
